CID 43835051

Description

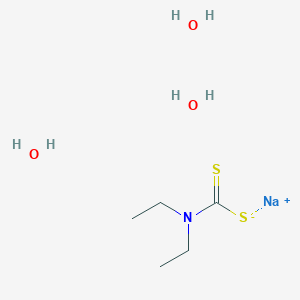

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

20624-25-3 |

|---|---|

Formule moléculaire |

C5H13NNaOS2 |

Poids moléculaire |

190.3 g/mol |

Nom IUPAC |

sodium;N,N-diethylcarbamodithioate;trihydrate |

InChI |

InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2 |

Clé InChI |

CYGAMRYZNHKRJG-UHFFFAOYSA-N |

SMILES isomérique |

CCN(CC)C(=S)[S-].O.O.O.[Na+] |

SMILES canonique |

CCN(CC)C(=S)S.O.[Na] |

Autres numéros CAS |

20624-25-3 |

Description physique |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

147-84-2 (Parent) |

Synonymes |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Origine du produit |

United States |

Synthesis and Derivatization of Diethyldithiocarbamate Compounds

Synthetic Methodologies for Sodium Diethyldithiocarbamate (B1195824)

Sodium diethyldithiocarbamate is an organosulfur compound that typically crystallizes from water as the trihydrate, NaS₂CN(C₂H₅)₂·3H₂O. wikipedia.org The synthesis of this salt is a well-established process, with methodologies evolving to optimize yield and purity through precise control of reaction parameters.

The most common and conventional method for synthesizing sodium diethyldithiocarbamate involves a one-pot reaction. nih.gov This process is based on the treatment of carbon disulfide with diethylamine (B46881) in the presence of a base, typically sodium hydroxide. wikipedia.orgwikipedia.org The reaction proceeds as follows:

CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O wikipedia.org

This method is widely used for preparing various dithiocarbamate (B8719985) salts from different secondary amines. wikipedia.org Research has shown that the order in which the reagents (amine, base, and carbon disulfide) are added does not significantly impact the final product, provided the stoichiometric ratios are correct. nih.gov The resulting product is a pale yellow, water-soluble salt. wikipedia.org Optimization of this route for industrial production focuses on meticulous control over reaction conditions to ensure high yield and purity.

Control of pH is a critical factor in the synthesis of diethyldithiocarbamate, as the compound's stability is pH-dependent. The reagent is known to be stable in aqueous solutions at a neutral pH of 7 but undergoes decomposition under slightly acidic conditions (pH 5-6.7), which produces carbon disulfide and a diethylamine salt. nih.govchemicalbook.com

Synthesis of Metal-Diethyldithiocarbamate Complexes

Sodium diethyldithiocarbamate is a versatile chelating agent, readily reacting with a multitude of metal salts to form stable metal dithiocarbamate complexes. wikipedia.org In these complexes, the dithiocarbamate ligand typically binds to the metal ion through its two sulfur atoms, acting as a bidentate ligand. wikipedia.orgresearchgate.net This strong chelating ability allows for the formation of complexes with transition metals, main group metals, and noble metals.

The synthesis of transition metal dithiocarbamate complexes is commonly achieved through salt metathesis reactions. nih.govwikipedia.org This involves reacting an aqueous or alcoholic solution of sodium diethyldithiocarbamate with a salt of the desired transition metal. nih.govrsc.org

A general reaction scheme is: MClₓ + x NaS₂CN(C₂H₅)₂ → M(S₂CN(C₂H₅)₂)ₓ + x NaCl

This method has been successfully applied to a range of transition metals. For instance, manganese(II) dithiocarbamate can be synthesized by reacting MnCl₂ with sodium diethyldithiocarbamate under inert conditions to prevent oxidation to Mn(III). nih.gov Other examples include the synthesis of complexes with nickel, copper, zinc, and cadmium. wikipedia.orgresearchgate.netrsc.org

Alternative synthetic routes include:

Oxidative addition: Low-valent metal complexes can react with thiuram disulfides (the oxidized dimer of dithiocarbamate) to form complexes. wikipedia.org

Reaction with metal amides: Metal amido complexes can react directly with carbon disulfide to yield dithiocarbamate complexes. wikipedia.org

The dithiocarbamate ligand is known for its ability to stabilize metals in unusually high oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org

Table 1: Examples of Transition Metal Diethyldithiocarbamate Complex Synthesis

| Metal | Starting Metal Salt | Reaction Type | Reference |

|---|---|---|---|

| Nickel (Ni) | NiCl₂ | Salt Metathesis | wikipedia.org |

| Copper (Cu) | Copper(II) chloride | Salt Metathesis | rsc.org |

| Zinc (Zn) | ZnCl₂ | Salt Metathesis | researchgate.netrsc.org |

| Manganese (Mn) | MnCl₂·4H₂O | Salt Metathesis (inert atmosphere) | nih.gov |

| Cadmium (Cd) | CdCl₂ | Salt Metathesis | researchgate.net |

| Titanium (Ti) | Ti(NMe₂)₄ | Reaction with CS₂ | wikipedia.org |

Dithiocarbamate ligands also form stable complexes with main group metals. The synthesis generally follows the same principle as with transition metals, involving the reaction of the dithiocarbamate ligand solution with a main group metal salt. nih.govresearchgate.net The versatility of the dithiocarbamate ligand allows it to stabilize various coordination geometries and oxidation states in main group metal complexes. researchgate.net

A notable example is the synthesis of cis-dichlorobis(N,N-diethyldithiocarbamato)tin(IV). This complex is formed by reacting sodium diethyldithiocarbamate trihydrate with tin(II) chloride. sigmaaldrich.comchemicalbook.com Similarly, complexes of other main group elements can be prepared, showcasing the broad applicability of this ligand.

The diethyldithiocarbamate ligand forms robust complexes with noble metals, and these syntheses are of significant interest.

Gold (Au): Gold(III) dithiocarbamate complexes can be synthesized through several routes. One method involves the reaction of a pre-formed cyclometalated gold(III) complex with sodium diethyldithiocarbamate. mdpi.com Another approach is the direct reaction of potassium tetrachloroaurate(III) (K[AuCl₄]) with sodium diethyldithiocarbamate, which yields a gold(III)-DTC complex efficiently at room temperature. rsc.org Dithiocarbamate ligands are effective at stabilizing both Au(I) and Au(III) oxidation states. rsc.org

Silver (Ag): Silver diethyldithiocarbamate is readily prepared as a precipitate by mixing aqueous solutions of silver nitrate (B79036) and sodium diethyldithiocarbamate. wikipedia.org More complex silver compounds have also been synthesized; for example, a silver(III) complex was formed by reacting a silver(I) salt with diethyldithiocarbamate in the presence of an oxidizing agent like hydrogen peroxide. tandfonline.com Furthermore, silver clusters have been created using sodium diethyldithiocarbamate as the ligand source. iaea.org

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes are of considerable interest. researchgate.netresearchgate.net Their synthesis typically involves reacting the diethyldithiocarbamate ligand with a suitable metal precursor, such as Na₂[PtCl₄] for platinum complexes. e3s-conferences.orge3s-conferences.org The introduction of other ligands, like phosphines, can lead to the formation of mixed-ligand complexes with modified geometries. researchgate.nete3s-conferences.org Rapid, one-pot procedures have also been developed for producing radiolabelled palladium(II) and platinum(II) dithiocarbamate complexes from their respective metal chloride precursors. rsc.org

Table 2: Examples of Noble Metal Diethyldithiocarbamate Complex Synthesis

| Metal | Starting Metal Salt / Precursor | Resulting Complex Type | Reference |

|---|---|---|---|

| Gold (Au) | K[AuCl₄] | Au(III) complex | rsc.org |

| Silver (Ag) | AgNO₃ | Ag(I) complex (precipitate) | wikipedia.org |

| Palladium (Pd) | Palladium(II) chloride precursor | Pd(II) complex | rsc.org |

| Platinum (Pt) | Na₂[PtCl₄] | Pt(II) complex | e3s-conferences.orge3s-conferences.org |

Preparation of Diethyldithiocarbamate Derivatives

The reactivity of the diethyldithiocarbamate anion facilitates the preparation of a multitude of derivatives through various synthetic routes. These derivatives often exhibit enhanced or entirely new functionalities compared to the parent compound.

Functionally substituted esters of N,N-diethyldithiocarbamic acid can be synthesized through the alkylation of sodium diethyldithiocarbamate with various halo-esters in an aqueous medium. rawdatalibrary.netnih.gov For instance, the reaction with allyl-2-chloroacetate, allyl-3-chloropropionate, chloromethyl-2-(tetrahydrofuran-2-yl)acetate, and 4-(chloromethyl)-1,3-dioxolane (B156765) yields a series of novel esters. rawdatalibrary.netnih.gov These reactions are typically straightforward and result in compounds with potential applications in various fields. rawdatalibrary.netnih.gov

Research has also explored the synthesis of saccharide-linked diethyldithiocarbamate complexes. mdpi.com This involves reacting unprotected sugars with sodium diethyldithiocarbamate in the presence of a coupling agent like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and a base such as triethylamine. mdpi.com This method allows for the attachment of the diethyldithiocarbamate moiety to a sugar backbone, creating a new class of derivatives. mdpi.com

Table 1: Examples of Functionally Substituted Esters of N,N-Diethyldithiocarbamic Acid and Their Starting Materials

| Starting Halo-Ester | Resulting Ester Derivative | Reference |

| Allyl-2-chloroacetate | Allyl 2-(diethylcarbamothioylthio)acetate | rawdatalibrary.netnih.gov |

| Allyl-3-chloropropionate | Allyl 3-(diethylcarbamothioylthio)propanoate | rawdatalibrary.netnih.gov |

| Chloromethyl-2-(tetrahydrofuran-2-yl)acetate | (Tetrahydrofuran-2-yl)methyl 2-(diethylcarbamothioylthio)acetate | rawdatalibrary.netnih.gov |

| 4-(Chloromethyl)-1,3-dioxolane | (1,3-Dioxolan-4-yl)methyl diethylcarbamodithioate | rawdatalibrary.netnih.gov |

| 2-Chloro-1,3-dimethylimidazolinium chloride (with unprotected sugars) | Saccharide-diethyldithiocarbamate complexes | mdpi.com |

The functionalization of polymers with diethyldithiocarbamate groups has led to the development of materials with tailored properties. A notable example is the synthesis of chitosan-diethyldithiocarbamate conjugates. nih.gov Chitosan (B1678972), a biocompatible and biodegradable polymer, can be chemically modified to incorporate diethyldithiocarbamate moieties, resulting in derivatives with enhanced functionalities. nih.gov The synthesis of diethyl dithiocarbamate chitosan (EtDTCCS) has been investigated, and its structure has been well-identified. nih.gov

The conjugation process often involves the activation of chitosan followed by the introduction of the dithiocarbamate group. nih.govmissouristate.edu Various synthetic strategies can be employed to achieve this, including the use of coupling agents to form stable linkages between the polymer and the diethyldithiocarbamate. nih.govmissouristate.edu The resulting polymer-based derivatives exhibit a combination of the properties of both the parent polymer and the attached diethyldithiocarbamate groups.

Diethyldithiocarbamate derivatives have also been utilized in the field of controlled radical polymerization. tandfonline.com They can act as photoinitiators for the polymerization of various vinyl monomers, leading to the formation of nanostructured polymers such as block, graft, and star polymers. tandfonline.com Furthermore, dithiocarbamate compounds are employed as reversible addition-fragmentation chain transfer (RAFT) agents, which allow for the simultaneous control of stereoregularity and molecular weight during polymerization. nih.gov

Diethyldithiocarbamate complexes of various metals have emerged as highly effective single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. ucl.ac.ukresearchgate.netresearchgate.net This approach offers several advantages, including better control over stoichiometry and the ability to produce high-quality nanocrystals with a narrow particle size distribution. researchgate.net The thermal decomposition of these complexes in a suitable solvent, a process known as solvothermal decomposition, yields the corresponding metal sulfide nanoparticles. ucl.ac.uk

For instance, iron(III) diethyldithiocarbamate complexes can be decomposed to produce iron sulfide nanoparticles. ucl.ac.ukresearchgate.net Similarly, zinc bis(diethyldithiocarbamate) can be used as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles through a solventless melt method. nih.gov This versatility extends to the synthesis of ternary metal sulfides. nih.gov For example, the decomposition of a mixture of di-isobutyl-dithiocarbamate complexes of iron and nickel can yield ternary iron-nickel sulfide nanoparticles. nih.gov

The choice of the metal in the dithiocarbamate complex dictates the resulting metal sulfide. Researchers have successfully synthesized a range of metal sulfides, including those of copper, zinc, and indium, by decomposing their respective dithiocarbamate complexes. ucl.ac.uk The decomposition conditions, such as temperature and precursor concentration, can significantly influence the phase and morphology of the resulting nanoparticles. ucl.ac.uknih.gov Furthermore, diethyldithiocarbamate metal complexes can also serve as precursors for the direct synthesis of porous carbon materials through thermal decomposition at low temperatures. figshare.com

Coordination Chemistry of Diethyldithiocarbamate Ligands

Chelation Properties of the Diethyldithiocarbamate (B1195824) Ligand

Bidentate Coordination Modes

The most common coordination mode for the diethyldithiocarbamate ligand is as a bidentate chelating agent, where both sulfur atoms bind to a single metal center. nih.gov This forms a stable four-membered ring. This symmetrical binding is prevalent in many transition metal complexes. nih.gov The small bite angle of the dithiocarbamate (B8719985) moiety makes this chelation highly favorable. researchgate.net

| Metal Ion | Coordination Number | Geometry | Reference |

| Ni(II) | 4 | Square Planar | nih.gov |

| Cu(II) | 4 | Square Planar | nih.gov |

| Zn(II) | 4 | Tetrahedral | nih.gov |

| Co(II) | 6 | Octahedral | sysrevpharm.org |

| Ru(II)/Ru(III) | 6 | Octahedral | mdpi.com |

Anisobidentate and Monodentate Coordination Patterns

While symmetric bidentate chelation is common, the diethyldithiocarbamate ligand can also exhibit other coordination patterns. In an anisobidentate mode, both sulfur atoms still coordinate to the same metal ion, but with unequal bond lengths. This distortion from perfect symmetry can be influenced by electronic or steric factors within the complex. nih.gov

Alternatively, the ligand can act as a monodentate ligand, where only one of the two sulfur atoms is bonded to the metal center. researchgate.netwikipedia.org This mode is less common but can occur, particularly in the formation of heteroleptic complexes where other ligands are also present. nih.gov

Bridging Coordination Mechanisms in Polymeric Structures

The diethyldithiocarbamate ligand can also act as a bridging ligand, connecting two or more metal centers to form polymeric structures. researchgate.netwikipedia.org This can occur through several mechanisms. For instance, one sulfur atom can bind to one metal center while the other sulfur atom binds to a different metal center. In more complex arrangements, both sulfur atoms can bridge two metal ions. wikipedia.org This bridging capability allows for the construction of one-, two-, or three-dimensional coordination polymers with diverse network structures. nih.govnih.gov

Structural Elucidation of Metal-Diethyldithiocarbamate Complexes

The geometry of metal-diethyldithiocarbamate complexes is influenced by several factors, most notably the identity of the metal ion and its oxidation state. researchgate.net Techniques such as single-crystal X-ray crystallography and UV-Vis spectroscopy are instrumental in determining these structures. nih.gov

Geometrical Configurations (e.g., Square Planar, Tetrahedral)

The coordination geometry around the metal center in diethyldithiocarbamate complexes can vary significantly. Common geometries include:

Square Planar: Often observed for d⁸ metal ions such as Ni(II) and Cu(II). nih.govnih.gov

Tetrahedral: Typically found with d¹⁰ metal ions like Zn(II). nih.gov For instance, dichlorobis-(NN′-diethylthiourea)cobalt(II) exhibits a tetrahedral coordination around the cobalt atom. rsc.org

Octahedral: Common for metal ions that favor a coordination number of six, such as Co(II), Ru(II), and Ru(III). sysrevpharm.orgmdpi.com

The formation of these geometries can be influenced by the metal-to-ligand ratio. nih.gov

Influence of Metal Oxidation State on Complex Geometry

The oxidation state of the central metal ion plays a critical role in dictating the geometry of the resulting complex. sysrevpharm.orgresearchgate.net For example, dithiocarbamate ligands can stabilize metals in unusually high oxidation states, such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org

An increase in the metal's oxidation state can lead to changes in bond lengths and coordination geometry. For instance, in a series of ruthenium complexes, it was observed that bond distances can be influenced by the metal's oxidation state. mdpi.com Higher oxidation states can cause a stronger ligand field splitting, which can lead to distortions from ideal geometries. For example, an Au(III) complex, due to its high oxidation state and character as a heavy metal, experiences significant ligand field splitting, resulting in a tetragonally distorted, diamagnetic complex rather than a paramagnetic octahedral one. sysrevpharm.org

Ligand Field Effects and Electronic Properties in Coordination Complexes

The diethyldithiocarbamate (dtc) ligand, with its bidentate sulfur donors, exhibits distinct ligand field effects that significantly influence the electronic properties of its coordination complexes. In the framework of Crystal Field Theory (CFT) and Ligand Field Theory (LFT), ligands create an electrostatic field that removes the degeneracy of the metal d-orbitals. numberanalytics.comillinois.edu The magnitude of this energy separation, known as the d-orbital splitting or crystal field splitting (Δ), is determined by the ligand's field strength. numberanalytics.combath.ac.uk

Dithiocarbamates are generally considered to be weak-field ligands, positioned low in the spectrochemical series. This results in a relatively small d-orbital splitting energy (Δ). numberanalytics.com Consequently, transition metal complexes involving diethyldithiocarbamate ligands often form high-spin configurations, where electrons occupy higher energy d-orbitals before pairing in lower energy ones. numberanalytics.com

The electronic properties of these complexes are a direct consequence of this d-orbital splitting. The energy of electronic transitions between the split d-orbitals typically falls within the visible region of the electromagnetic spectrum, which is why many diethyldithiocarbamate complexes are colored. illinois.edubath.ac.uk The specific color and electronic absorption bands are dictated by the identity of the central metal ion, its oxidation state, and the coordination geometry (e.g., octahedral, tetrahedral, square planar). bath.ac.ukmdpi.com For instance, the d-d transitions in a Cu(II) diethyldithiocarbamate complex, which has a d⁹ configuration, give rise to its characteristic yellow-brown color. nih.govresearchgate.net

Furthermore, the lipophilic nature of the diethyl groups on the ligand enhances the solubility of the metal complexes in organic solvents and can influence their electronic properties through subtle steric and inductive effects. nih.gov The unique stereo-electronic properties of dithiocarbamate ligands, arising from the resonance within the S₂CN moiety, also play a crucial role in stabilizing a wide range of oxidation states for the coordinated metal ions. nih.govsysrevpharm.org

Spectroscopic Characterization of Diethyldithiocarbamate and its Metal Complexes

Spectroscopic techniques are indispensable for elucidating the structure, bonding, and electronic nature of diethyldithiocarbamate and its metal complexes. Each method provides a unique piece of the puzzle, from vibrational modes to electronic transitions and the environment of specific nuclei.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of diethyldithiocarbamate complexes, offering insights into the coordination of the ligand. nih.gov The key vibrational bands of interest are the C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)).

The ν(C-N) band, often referred to as the "thioureide" band, appears in the 1450–1550 cm⁻¹ region. researchgate.net Its position is sensitive to the degree of double-bond character in the C-N bond. Upon coordination to a metal, the frequency of this vibration often increases, reflecting an increased C-N double bond character. This is due to the delocalization of electrons within the chelate ring.

The C-S stretching vibration provides direct information about the sulfur-metal bond. A single sharp band around 936-1100 cm⁻¹ for the ν(C-S) mode in the free ligand is indicative of a symmetric bidentate chelation by the dithiocarbamate group. researchgate.netsigmaaldrich.com The formation of metal-sulfur bonds typically causes a shift in this band. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Diethyldithiocarbamate Complexes |

| ν(C-N) (Thioureide) | 1450-1550 | Indicates the C-N bond order; shifts upon coordination. researchgate.net |

| ν(C-S) | 936-1100 | Provides evidence of M-S bond formation and coordination mode. researchgate.net |

| ν(M-S) | Below 500 | Direct evidence of the metal-sulfur bond. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes of diethyldithiocarbamate. The spectra are typically characterized by intense charge-transfer bands and weaker d-d transition bands. illinois.edu

Intra-ligand Transitions: These transitions occur within the diethyldithiocarbamate ligand itself, usually in the UV region. A common transition is the π → π* transition within the N-C=S group.

Ligand-to-Metal Charge Transfer (LMCT): These are often very intense absorptions where an electron is excited from a ligand-based orbital to a metal-based d-orbital. For diethyldithiocarbamate complexes, these S → M charge transfers are prominent. researchgate.net

d-d Transitions: These transitions occur between the split d-orbitals of the central metal ion. bath.ac.ukyoutube.com As they are Laporte-forbidden, they are typically much weaker (lower molar absorptivity) than charge-transfer bands. youtube.com Their position provides direct information about the ligand field splitting energy (Δ).

For example, copper(II) diethyldithiocarbamate complexes exhibit a prominent absorption band around 435-450 nm, which is responsible for their yellow color and is attributed to an LMCT transition. nih.govresearchgate.net

| Complex | λmax (nm) | Assignment | Reference |

| Cu(dtc)₂ | ~435-450 | Ligand-to-Metal Charge Transfer (LMCT) | nih.govresearchgate.net |

| Ni(dtc)₂ | ~326, 390 | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |

| Co(dtc)₃ | - | d-d transitions and LMCT | sysrevpharm.org |

λmax values are approximate and can shift based on the solvent and specific structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy provides detailed information about the structure and environment of atoms within diamagnetic diethyldithiocarbamate complexes.

¹H NMR: The proton NMR spectrum of sodium diethyldithiocarbamate shows characteristic signals for the ethyl groups. Typically, a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-) are observed. chemicalbook.com In metal complexes, the chemical shifts of these protons can be influenced by the coordination to the metal center.

¹³C NMR: The carbon-13 NMR spectrum is particularly useful for probing the electronic structure of the dithiocarbamate backbone. The chemical shift of the carbon atom in the NCS₂ group (around 206 ppm in the free ligand) is sensitive to the coordination environment. chemicalbook.comacs.org Changes in its chemical shift upon complexation can provide insights into the changes in electron density and bonding. acs.org

³¹P NMR: This technique is relevant when phosphine (B1218219) co-ligands are incorporated into the diethyldithiocarbamate complex. researchgate.net The chemical shift of the phosphorus-31 nucleus provides information about the coordination of the phosphine ligand to the metal center. mdpi.com

| Nucleus | Typical Chemical Shift (ppm) for Sodium Diethyldithiocarbamate in D₂O | Information Gained |

| ¹H (-CH₂-) | ~4.03 | Environment of methylene protons. chemicalbook.com |

| ¹H (-CH₃-) | ~1.23 | Environment of methyl protons. chemicalbook.com |

| ¹³C (NC S₂) | ~206.7 | Electronic environment of the dithiocarbamate carbon. chemicalbook.com |

| ¹³C (-C H₂-) | ~49.6 | Environment of methylene carbons. chemicalbook.com |

| ¹³C (-C H₃) | ~12.3 | Environment of methyl carbons. chemicalbook.com |

Data based on sodium diethyldithiocarbamate. chemicalbook.com Chemical shifts for metal complexes will vary.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a key technique for determining the molecular weight and confirming the composition of diethyldithiocarbamate complexes. nih.gov Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing these coordination compounds as it is a soft ionization technique that can transfer intact complex ions from solution to the gas phase. researchgate.netmdpi.com

ESI-MS can be used to:

Confirm the formation of the desired complex by identifying the parent ion peak ([M(L)n]⁺ or [M(L)n]⁻). researchgate.net

Investigate the stoichiometry of the complexes in solution. researchgate.net

Study the stability of complexes and identify fragmentation patterns, which can provide structural clues. sysrevpharm.org

Detect reaction intermediates, such as the superoxide (B77818) adduct [Mn(L)₂(η²-O₂)] in studies of manganese diethyldithiocarbamate. mdpi.com

For instance, in the analysis of a cobalt(III) diethyldithiocarbamate complex, a protonated species [Co(III)L₃+H]⁺ might be observed, confirming the composition and oxidation state. researchgate.net Similarly, gas chromatography-mass spectrometry (GC-MS) can be employed after derivatization of the parent compound. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. wikipedia.orgyoutube.com It is therefore highly valuable for studying paramagnetic transition metal complexes of diethyldithiocarbamate, such as those of Cu(II) (d⁹), Mn(II) (d⁵), and Fe(III) (d⁵). ias.ac.inaip.orgzkdx.ch

The ESR spectrum provides information about:

The g-factor: This parameter gives insight into the electronic environment of the unpaired electron. Anisotropy in the g-factor (gx, gy, gz) can reveal the symmetry of the ligand field around the metal ion. ias.ac.inaip.org

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ⁶³Cu/⁶⁵Cu, I=3/2) leads to the splitting of the ESR signal into multiple lines. The magnitude of this splitting (the hyperfine coupling constant, A) provides information about the delocalization of the unpaired electron onto the ligand. ias.ac.in

Exchange Interactions: In polynuclear complexes or concentrated samples, interactions between paramagnetic centers can be observed, providing information about the distance and magnetic coupling between metal ions. ias.ac.in

A classic application is the study of copper(II) diethyldithiocarbamate, where the ESR spectrum confirms the presence of a single unpaired electron interacting with the copper nucleus. ias.ac.inias.ac.in The technique is also fundamental in spin trapping studies, where dithiocarbamate-iron complexes are used to detect nitric oxide (NO) radicals. wikipedia.org

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Molecular Structures

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the structure-property relationships of chemical compounds.

In the context of diethyldithiocarbamate chemistry, single-crystal X-ray crystallography has been extensively used to elucidate the molecular structures of numerous metal-dtc complexes. nih.gov This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides a detailed map of the electron density within the crystal, from which the exact positions of the atoms can be calculated.

For instance, the molecular structures of various palladium(II) dithiocarbamate complexes have been determined using this method, revealing a square planar PdS₄ geometry where the palladium center is coordinated to two chelating dithiocarbamate ligands. nih.gov Similarly, the crystal structures of rhenium(V) complexes with diethyldithiocarbamate have been reported, showcasing the ligand's ability to stabilize metals in different oxidation states. researchgate.net Although sodium diethyldithiocarbamate is known to form a stable crystalline trihydrate, detailed single-crystal structural data for this specific salt is not as commonly reported as for its metallic complexes. wikipedia.orgnih.gov However, related compounds, such as sodium morpholyldithiocarbamate trihydrate, have been characterized by X-ray powder diffraction, confirming a triclinic crystal system. chemicalbook.com

Powder X-ray diffraction (PXRD) is another crucial technique, particularly when large single crystals suitable for single-crystal analysis cannot be grown. PXRD is performed on a microcrystalline powder and provides a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. It is widely used to confirm the identity and purity of synthesized materials, including dithiocarbamate compounds and the nanomaterials derived from them. nih.gov

Table 1: Information Derived from X-ray Crystallography of Dithiocarbamate Complexes

| Parameter | Description | Significance |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and provides the fundamental framework of the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the packing and arrangement of molecules within the crystal. |

| Bond Lengths | The distances between the nuclei of two bonded atoms (e.g., Metal-Sulfur, Carbon-Sulfur, Carbon-Nitrogen). | Indicates the strength and nature of the chemical bonds within the molecule. |

| Bond Angles | The angles formed between three connected atoms. | Determines the coordination geometry around the central metal atom and the overall shape of the molecule. |

| Coordination Geometry | The spatial arrangement of the ligand atoms around the central metal ion (e.g., square planar, tetrahedral, octahedral). | Crucial for understanding the electronic properties and reactivity of the complex. nih.gov |

Advanced Techniques for Nanomaterials Characterization (e.g., SEM, TEM, EDS, DLS, XRD)

Metal dithiocarbamate complexes are widely used as single-source precursors for the synthesis of various functional nanomaterials, particularly metal sulfide (B99878) quantum dots and nanoparticles. srlchem.com The characterization of these nanomaterials is critical to understanding their properties and potential applications. A suite of advanced analytical techniques is employed for this purpose. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of materials. TEM is essential for determining the precise size, shape, and lattice structure of individual nanoparticles. nih.gov High-Resolution TEM (HRTEM) can even resolve the atomic planes within a nanocrystal. For CdS quantum dots synthesized using cadmium diethyldithiocarbamate, TEM images confirmed the formation of spherical nanoparticles with diameters in the range of 4-6 nm. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM. It allows for the elemental analysis of a sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from each element present. EDS analysis of diethyldithiocarbamate-derived nanomaterials confirms their elemental composition, ensuring the presence of the expected metals and sulfur. researchgate.net

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of particles suspended in a liquid. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. While TEM provides size information from a dried sample, DLS measures the hydrodynamic diameter of the particles in their native solution state. nih.gov This is particularly important for applications where nanoparticles are used in liquid environments.

X-ray Diffraction (XRD) , as applied to nanomaterials, is used to determine their crystalline structure and phase purity. The broadness of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation. For CdS nanocrystals derived from a diethyldithiocarbamate precursor, the XRD pattern showed broad peaks characteristic of the wurtzite (hexagonal) crystal structure, confirming their nanocrystalline nature. researchgate.net

Table 2: Characterization Techniques for Diethyldithiocarbamate-Derived Nanomaterials

| Technique | Information Provided | Example Finding for CdS Nanoparticles researchgate.net |

| SEM | Morphology, surface topography, size distribution. | Revealed the overall shape and uniform size distribution of the synthesized nanoparticles. |

| TEM/HRTEM | Precise size, shape, and internal crystal structure of individual nanoparticles. Lattice spacing. | Confirmed spherical nanoparticles with sizes in the 4-6 nm range. HRTEM showed a lattice spacing of 3.34 Å, corresponding to the plane of wurtzite CdS. |

| EDS/EDX | Elemental composition and stoichiometry. | Confirmed the presence of Cadmium (Cd) and Sulfur (S) in the synthesized quantum dots. |

| DLS | Hydrodynamic size distribution in solution, aggregation state. | Provides the size of the nanoparticle plus its solvation layer in a liquid medium. |

| XRD | Crystalline phase, purity, and average crystallite size. | Diffraction peaks corresponded to the wurtzite (hexagonal) phase of CdS, with an average particle size calculated to be around 4 nm. |

Molecular Mechanisms of Action and Biological Interactions

Enzyme Inhibition Mechanisms Mediated by Diethyldithiocarbamate (B1195824) and its Metabolites

DDC, which is also the primary active metabolite of the drug disulfiram (B1670777) (DSF), targets a range of enzymes. nih.govyoutube.com Its inhibitory actions are complex, involving direct interactions as well as effects from its metabolic derivatives. The mechanisms of inhibition are diverse, spanning from reversible interactions like metal chelation to irreversible covalent modification of enzyme active sites. nih.govnih.govnih.gov

The most well-documented enzymatic target of DDC and its parent compound, disulfiram, is aldehyde dehydrogenase (ALDH), particularly the mitochondrial isozyme ALDH2. youtube.comnih.gov This enzyme is critical for the oxidation of acetaldehyde, a toxic metabolite of ethanol. youtube.com Inhibition of ALDH leads to the accumulation of acetaldehyde, which is responsible for the unpleasant physiological reactions associated with disulfiram-ethanol interaction. youtube.com The inhibition is not caused by DDC directly but by its metabolites, which engage in a multi-step process to inactivate the enzyme. nih.gov

Disulfiram itself, which contains a disulfide bond, can participate in thiol-disulfide exchange reactions. mdpi.com In vitro studies have shown that the inhibition of yeast ALDH by disulfiram can be completely reversed by the thiol-containing reducing agent dithiothreitol (B142953) (DTT). nih.gov This suggests a mechanism where disulfiram oxidizes a critical thiol group, such as a cysteine residue, in the enzyme's active site, forming a mixed disulfide. nih.govmdpi.com This initial interaction is reversible. The physiological dithiol, dihydrolipoic acid (DHLA), has also been shown to protect ALDH from inhibition by disulfiram, likely by reducing disulfiram to DDC before it can interact with the enzyme. mdpi.com

The irreversible inhibition of ALDH is not caused by DDC but by its further metabolites, which act through carbamylation. nih.govmdpi.com This process involves the formation of a stable, covalent bond with the catalytic cysteine residue (specifically Cys302 in ALDH2) in the enzyme's active site. nih.govmdpi.com This covalent modification, known as a carbamoyl (B1232498) adduct, permanently inactivates the enzyme. nih.govnih.gov Restoration of enzyme activity after such inhibition requires the synthesis of new protein. mdpi.com The formation of this adduct has been confirmed by mass spectrometry, which detected an increase in the molecular mass of the enzyme corresponding to the addition of a carbamoyl group. nih.govnih.gov

The specific metabolites responsible for the carbamylation and irreversible inhibition of ALDH are methylated and oxidized derivatives of DDC. nih.gov Following the conversion of disulfiram to DDC, DDC is metabolized to S-methyl-N,N-diethyldithiocarbamate (Me-DDTC). nih.gov This compound is then oxidized by enzymes like flavin monooxygenase to form S-methyl-N,N-diethylthiocarbamoyl sulfoxide (B87167) (MeDTC-SO) and the corresponding sulfone (Me-DDTC-SO2). nih.gov

MeDTC-SO has been identified as a particularly potent, irreversible inhibitor of human mitochondrial ALDH. nih.govnih.gov Studies have shown that treatment of ALDH with MeDTC-SO leads to the complete loss of enzyme activity and the formation of a covalent adduct on the protein. nih.govnih.gov Tandem mass spectrometry has precisely identified the site of this carbamylation on an active site cysteine residue. nih.gov Unlike the initial reversible inhibition by disulfiram, this covalent modification by MeDTC-SO cannot be reversed by reducing agents like DTT at physiological pH. nih.gov

| Compound | Mechanism | Target Residue | Effect on Enzyme | Reversibility |

|---|---|---|---|---|

| Disulfiram (DSF) | Disulfide Exchange / Oxidation of Active Site | Cysteine Thiol | Inhibition | Reversible (by DTT) nih.gov |

| S-methyl-N,N-diethylthiocarbamoyl sulfoxide (MeDTC-SO) | Carbamylation (Covalent Adduct Formation) | Catalytic Cysteine (Cys302) nih.govnih.gov | Irreversible Inhibition | Irreversible nih.gov |

Diethyldithiocarbamate is a known inhibitor of carbonic anhydrases, which are zinc-containing metalloenzymes. nih.gov The mechanism of inhibition involves the chelation of the essential zinc ion (Zn²⁺) in the enzyme's active site. However, the interaction is more complex than simple removal of the metal ion. Studies on bovine carbonic anhydrase have shown that DDC inhibits the native zinc enzyme without causing the removal of zinc, even at high ligand concentrations. nih.gov This indicates that DDC does not strip the metal from the enzyme but rather binds to it, forming a stable ternary complex consisting of the enzyme, the zinc ion, and the DDC ligand. nih.gov This coordination to the active site metal ion blocks the enzyme's catalytic activity.

The metal-chelating properties of diethyldithiocarbamate also enable it to inhibit various oxidase enzymes that rely on metal cofactors for their function.

Diamine Oxidase: This copper-containing enzyme is inhibited by DDC. The mechanism involves the removal of the copper ions (Cu²⁺) from the enzyme. nih.gov Studies have shown that the inhibition involves the complete removal of two copper ions from each enzyme molecule by the chelating agent, leading to inactivation. nih.gov

Superoxide (B77818) Dismutase (SOD): DDC is a well-known inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD). nih.gov It exerts its inhibitory effect by chelating the copper cofactor within the enzyme, thereby deactivating it. nih.gov

Xanthine (B1682287) Oxidase: Research has demonstrated that DDC can abolish the catalytic activity of xanthine oxidase, an enzyme that contributes to vascular superoxide production. youtube.com

| Enzyme | Metal Cofactor | Inhibition Mechanism | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Zinc (Zn²⁺) | Formation of a stable ternary enzyme-metal-ligand complex | nih.gov |

| Diamine Oxidase | Copper (Cu²⁺) | Removal of copper ions from the enzyme | nih.gov |

| Superoxide Dismutase (Cu,Zn-SOD) | Copper (Cu²⁺) | Chelation of the copper cofactor | nih.gov |

| Xanthine Oxidase | Molybdenum, Iron | Inhibition of catalytic activity (mechanism related to chelation) | youtube.com |

Proteasome Inhibition (20S and 26S Components)

Sodium diethyldithiocarbamate, particularly when complexed with copper, exhibits potent inhibitory effects on the proteasome, a critical component of the cellular protein degradation machinery. nih.gov This inhibition has been observed in various cancer cell lines. nih.govresearchgate.net

Inhibition of JAMM Domain in 19S Proteasome Lid

The 26S proteasome consists of a 20S core particle and a 19S regulatory particle. The 19S lid contains deubiquitinating enzymes (DUBs), including the JAMM domain-containing metalloprotease POH1. nih.govnih.gov While direct inhibition of the JAMM domain by sodium diethyldithiocarbamate alone is not extensively detailed, its metal complexes, particularly with zinc and copper, are suggested to target this domain. nih.gov The inhibition of the 26S proteasome by zinc and copper diethyldithiocarbamate complexes is more pronounced than their effect on the purified 20S core, pointing towards the 19S regulatory particle, and possibly the JAMM domain, as a key target. nih.gov

Glycosidase and Cholinesterase Inhibition Profiles

Derivatives of sodium diethyldithiocarbamate have demonstrated inhibitory activity against several enzymes, including α-glycosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

Functionally substituted esters of N,N-diethyldithiocarbamic acid have shown effective inhibition of α-glycosidase, with Ki values for the most active compounds being 32.86 ± 7.88 µM and 37.63 ± 4.08 µM. researchgate.net The same study reported that these derivatives also inhibited AChE and BChE, with Ki values ranging from 115.42 to 243.22 µM for AChE and 94.33 to 189.45 µM for BChE. researchgate.net Furthermore, pretreatment with diethyldithiocarbamate has been shown to reduce the in vivo inhibition of acetylcholinesterase by methylparathion in mice. nih.gov

Metal Ion Chelation and its Role in Biochemical Processes

A defining characteristic of sodium diethyldithiocarbamate is its potent ability to chelate metal ions, a property that underpins many of its biological effects. nih.govatamanchemicals.com It forms complexes with a variety of metals, including copper, nickel, and zinc. atamanchemicals.commdpi.comdrugbank.com

Interactions with Zinc Metalloproteins

The chelation of zinc by diethyldithiocarbamate has significant biochemical consequences. wikipedia.org It is known to inhibit zinc-dependent metalloproteinases. wikipedia.orgatamanchemicals.com This inhibition can prevent the degradation of the extracellular matrix, a crucial step in processes like cancer metastasis. wikipedia.orgatamanchemicals.com Zinc diethyldithiocarbamate complexes have been shown to be more effective against the cellular 26S proteasome than the 20S core particle, suggesting an interaction with zinc-containing components of the 19S regulatory particle. nih.gov

Copper-Dependent Biological Activities and Complex Formation

The interaction between diethyldithiocarbamate and copper is particularly noteworthy, leading to the formation of copper(II) bis(diethyldithiocarbamate) (Cu(DDC)₂), a complex with distinct and potent biological activities. nih.govnih.gov This complex is a powerful proteasome inhibitor and can induce apoptosis in cancer cells. nih.gov The formation of this complex is believed to be central to the anticancer effects observed with the combination of disulfiram (a precursor to diethyldithiocarbamate) and copper. nih.gov The Cu(DDC)₂ complex can rapidly enter cells and activate the Nrf2 transcription factor, which regulates antioxidant and detoxification enzymes. nih.gov This activation appears to be a result of both proteasome inhibition and interaction with Keap1, a key regulator of Nrf2. nih.gov

Modulation of Intracellular Biochemical Pathways

Sodium diethyldithiocarbamate and its metabolites can significantly modulate various intracellular signaling pathways. A key target is the NF-κB (nuclear factor-kappa B) pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. abcam.com Diethyldithiocarbamate is recognized as an inhibitor of NF-κB. abcam.com

The copper complex of diethyldithiocarbamate (Cu(DDC)₂) has been shown to activate the Nrf2 pathway in vascular endothelial cells. nih.gov This leads to the increased expression of downstream antioxidant proteins like heme oxygenase-1. nih.gov Furthermore, diethyldithiocarbamate is known to inhibit superoxide dismutase (SOD), a copper-zinc enzyme that plays a vital role in defending against oxidative stress. wikipedia.orgtpcj.org This inhibition can lead to an increase in reactive oxygen species, which can, in turn, influence various signaling cascades and contribute to cellular outcomes like apoptosis. nih.gov

Interactive Data Tables

Table 1: Enzyme Inhibition by Diethyldithiocarbamate Derivatives Data based on a study of functionally substituted esters of N,N-diethyldithiocarbamic acid. researchgate.net

| Enzyme | Inhibition Constant (Ki) Range (µM) |

|---|---|

| α-Glycosidase | 32.86 - 37.63 (most effective) |

| Acetylcholinesterase (AChE) | 115.42 - 243.22 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Sodium diethyldithiocarbamate trihydrate |

| Diethyldithiocarbamate (DDC) |

| Copper(II) bis(diethyldithiocarbamate) (Cu(DDC)₂) |

| Zinc diethyldithiocarbamate |

| Disulfiram |

| Methylparathion |

| α-Glycosidase |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Superoxide dismutase (SOD) |

| Heme oxygenase-1 |

| Carbon disulfide |

| Diethylamine (B46881) |

Thiol Redox-State Imbalance and Oxidative Stress Responses

Sodium diethyldithiocarbamate (DETC), the active component of the trihydrate salt, is known to induce a significant imbalance in the cellular thiol redox state. nih.gov The thiol redox state, which represents the balance between reduced thiols and their oxidized forms like disulfides, is a critical regulator of cellular function, influencing processes such as proliferation, differentiation, and apoptosis. nih.govresearchgate.net The primary determinant of this state is the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.gov

DETC disrupts this delicate balance. It is a metabolite of disulfiram, and its own metabolism is interconnected with glutathione. DETC can be oxidized to a thiyl radical, which can then dimerize to form disulfiram. nih.gov In turn, disulfiram can be reduced back to DETC through the oxidation of GSH to GSSG. nih.gov This cycling consumes reduced glutathione, shifting the GSH/GSSG ratio towards a more oxidized state and creating a condition of thiol oxidative stress. nih.govnih.gov

This induced thiol-state imbalance is a primary trigger for broader oxidative stress responses. nih.govresearchgate.net Studies have shown that treatment of cells with DETC leads to oxidative stress, characterized by increased levels of protein carbonyls and products of lipid peroxidation. nih.gov The compound's high affinity for sulfhydryl (SH) group-containing proteins further contributes to its wide-ranging biological effects. nih.gov

Protein Oxidation and Lipid Peroxidation Induction

A direct consequence of the oxidative stress induced by sodium diethyldithiocarbamate is the oxidative damage to key cellular macromolecules, including proteins and lipids.

Protein Oxidation: Exposure to DETC has been demonstrated to increase the level of protein carbonyls, a common biomarker for oxidative protein damage. nih.gov In a study using V79 Chinese hamster fibroblasts, treatment with 200 μM DETC resulted in a significant increase in protein carbonyl content. nih.gov This indicates that DETC promotes the oxidation of amino acid side chains, which can lead to a loss of protein function and contribute to cellular dysfunction.

Lipid Peroxidation: DETC also induces lipid peroxidation, the process where oxidants attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids. This process was measured by the formation of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxide breakdown products like malondialdehyde (MDA). nih.gov In the same study on V79 fibroblasts, a 200 μM concentration of DETC led to a notable increase in TBARS levels, signifying damage to cellular membranes. nih.gov However, in other experimental models, such as isolated rat liver microsomes, DETC was found to directly inhibit NADPH/ADP/Fe3+-induced lipid peroxidation, suggesting that its effects can be context-dependent. nih.gov

| Parameter | Concentration of DETC | Observed Effect in V79 Fibroblasts | Reference |

|---|---|---|---|

| Protein Oxidation (Protein Carbonyls) | 200 μM | ~40% increase compared to control | nih.gov |

| Lipid Peroxidation (TBARS) | 200 μM | Significant increase compared to control | nih.gov |

Modulation of Antioxidant Enzyme Activity (e.g., Catalase, Glutathione Reductase)

Sodium diethyldithiocarbamate significantly alters the activity of key antioxidant enzymes as part of the cellular response to induced oxidative stress.

Catalase (CAT): This enzyme is crucial for detoxifying hydrogen peroxide (H₂O₂) into water and oxygen. Studies have shown that in response to DETC exposure, the activity of catalase increases. nih.gov This is considered an adaptive response by the cell to manage the elevated levels of H₂O₂ that may result from the disruption of other antioxidant systems, such as glutathione peroxidase. nih.gov However, in other studies involving post-injection analysis in animals, liver and kidney catalase activities showed significant decreases 48 hours after treatment with DDC. nih.gov

Glutathione Peroxidase (GPx): GPx is a family of enzymes that also play a role in reducing hydrogen peroxide and organic hydroperoxides, using glutathione as a reducing substrate. nih.gov DETC treatment has been shown to lower GPx activity. nih.govnih.gov In rat cerebral astrocytes, DDC treatment resulted in a 40% reduction in the activity of the selenoenzyme glutathione peroxidase. nih.gov This inhibition can lead to an accumulation of peroxides, further contributing to oxidative stress. nih.gov

Glutathione Reductase (GR): This enzyme is vital for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), using NADPH as a cofactor. The regeneration of GSH is essential for maintaining the cell's antioxidant capacity. nih.gov Research indicates that DETC treatment stimulates an adaptive response in GSH-related enzymes, including glutathione reductase, in V79 cells. nih.gov Conversely, other studies have reported significant decreases in kidney GR activity 48 hours after DDC injection. nih.gov

| Enzyme | Effect of DETC/DDC Exposure | Cell/Tissue Type | Reference |

|---|---|---|---|

| Catalase (CAT) | Increased activity | V79 Fibroblasts | nih.gov |

| Catalase (CAT) | Decreased activity (48h post-injection) | Liver, Kidney | nih.gov |

| Glutathione Peroxidase (GPx) | Decreased activity | V79 Fibroblasts, Rat Brain, Liver, Kidney | nih.govnih.gov |

| Glutathione Peroxidase (GPx) | ~40% reduction in activity | Rat Cerebral Astrocytes | nih.gov |

| Glutathione Reductase (GR) | Adaptive response (increased activity) | V79 Fibroblasts | nih.gov |

| Glutathione Reductase (GR) | Decreased activity (48h post-injection) | Kidney | nih.gov |

Induction of Mitochondrial Dysfunction

Mitochondria are primary targets for the cytotoxic effects of sodium diethyldithiocarbamate. The compound's ability to induce oxidative stress and interact with metal ions can lead to significant mitochondrial impairment.

Environmental Chemistry and Remediation Applications

Chelation and Precipitation of Heavy Metal Ions from Contaminated Water

The presence of heavy metal ions in water bodies is a serious environmental concern due to their toxicity and persistence. Sodium diethyldithiocarbamate (B1195824) (SDDC) serves as a universal heavy metal precipitant, widely utilized in treating industrial wastewater. enpress-publisher.com It can react with a variety of heavy metal ions simultaneously, even at room temperature and across a wide pH range, to form insoluble chelate salts that can be easily removed through precipitation. enpress-publisher.comenpress-publisher.comresearchgate.net This method is effective for treating wastewater containing complex components and can be applied to both acidic and alkaline wastewater. enpress-publisher.com

The mechanism of removal is centered on the dithiocarbamate (B8719985) functional group (-CSS⁻), which acts as a bidentate ligand, forming strong covalent bonds with metal ions. The two sulfur atoms in the group donate electron pairs to the metal ion, creating a stable five-membered ring structure. This process, known as chelation, results in the formation of a metal-dithiocarbamate complex that is characteristically insoluble in water. core.ac.uk

Lead (Pb²⁺): Diethyldithiocarbamate reacts with lead ions to form a stable lead(II) diethyldithiocarbamate precipitate.

Cadmium (Cd²⁺): It effectively chelates cadmium ions, forming an insoluble complex. Research has shown that two moles of diethyldithiocarbamate react with one mole of cadmium, creating a highly insoluble product. nih.gov This reaction is a key component in treating acute cadmium poisoning and is leveraged for environmental remediation. nih.gov

Copper (Cu²⁺): The compound has a very high affinity for copper ions, forming a very stable copper(II) diethyldithiocarbamate complex. This strong binding has led to its development as a reagent capable of removing copper to very low levels in aqueous solutions. researchgate.netp2infohouse.org

Zinc (Zn²⁺): Zinc ions are also readily precipitated from water upon reaction with diethyldithiocarbamate. core.ac.uk

The efficiency of removal can be very high, as demonstrated in various studies.

Table 1: Removal Efficiency of Heavy Metals by Diethyldithiocarbamate Ligands

| Metal Ion | Optimal pH for Removal | Removal Efficiency (%) with Aliphatic Ligand (Diethyldithiocarbamate) | Removal Efficiency (%) with Aromatic Ligand (Diphenyldithiocarbamate) |

|---|---|---|---|

| Lead (Pb²⁺) | 11.0 | >99% | >99% |

| Cadmium (Cd²⁺) | 5.3 | 98% | 96% |

| Copper (Cu²⁺) | 8.5 | >99% | >99% |

| Zinc (Zn²⁺) | 11.0 | >99% | >99% |

Data sourced from a comparative study on the removal of heavy metals from polluted water. core.ac.uk

The performance of diethyldithiocarbamate has been compared with other treatment agents, highlighting its advantages and specific use cases.

Conventional Precipitants: Traditional commodity chemicals used for metal precipitation, such as sodium hydroxide or lime, are often incapable of removing chelated or complexed metal ions from wastewater. waterspecialists.biz In contrast, dithiocarbamates are highly effective in these situations. p2infohouse.orgwaterspecialists.biz

Activated Carbon: Dithiocarbamate ligands have been shown to be more effective than activated carbon for the removal of lead, cadmium, copper, and zinc ions from polluted water. researchgate.net However, modifying activated carbon with sodium diethyldithiocarbamate can enhance its affinity for heavy metals, improving removal efficiencies, especially for chromium in alkaline conditions. eeer.org

Other Dithiocarbamates: A study comparing an aliphatic ligand (diethyldithiocarbamate) with an aromatic one (diphenyldithiocarbamate) found that both showed very high removal efficiency for Pb, Cu, and Zn at optimal pH. core.ac.uk The aliphatic ligand was slightly more efficient for cadmium removal at a lower pH. core.ac.uk

Alternative Chelators: While diethyldithiocarbamate is a common and effective co-precipitant, concerns about its toxicity have led to the development of alternatives. waterspecialists.biz For instance, a patented precipitant known as Thio-Red is reported to generate less sludge and require lower dosages for comparable or better metal removal. waterspecialists.biz

In-Situ Remediation Strategies for Contaminated Soil

In-situ remediation involves treating contaminated soil in place without excavation, which is often more cost-effective and less disruptive than traditional methods. hjgcjsxb.org.cn Sodium diethyldithiocarbamate is a component of innovative materials designed for such applications, particularly for contaminants like hexavalent chromium.

Hexavalent chromium (Cr(VI)) is a highly toxic and mobile contaminant in soil and groundwater. nih.govbattelle.org A primary remediation strategy is to reduce Cr(VI) to the much less toxic and less mobile trivalent chromium (Cr(III)). battelle.orgca.gov While various chemical reductants like ferrous sulfate are used, recent research has focused on advanced materials incorporating diethyldithiocarbamate for enhanced performance. nih.govca.gov

Layered double hydroxides (LDHs) are a class of clay-like materials with positively charged layers and charge-compensating anions in the interlayer region. researchgate.netrsc.org These materials can be engineered to carry specific remedial agents.

A novel and efficient material, layered double hydroxide intercalated with diethyldithiocarbamate (DDTC-LDH), has been developed for the in-situ remediation of Cr(VI)-contaminated soil. nih.govresearchgate.net The DDTC anions are held within the LDH structure and are released into the soil to react with contaminants.

Research has demonstrated the high efficiency of this material. In one study, the application of 0.5% DDTC-LDH to soil contaminated with 134.26 mg/kg of Cr(VI) reduced the concentration to just 1.39 mg/kg within 10 days. nih.govresearchgate.net This level of effectiveness is comparable to or exceeds that of many other soil amendments. nih.gov Furthermore, the production cost of DDTC-LDH is relatively low (22.80–$140.84 kg⁻¹). nih.gov

Table 2: Performance of DDTC-LDH in Cr(VI) Contaminated Soil Remediation

| Parameter | Value |

|---|---|

| Initial Cr(VI) Concentration | 134.26 mg kg⁻¹ |

| Final Cr(VI) Concentration (after 10 days with 0.5% DDTC-LDH) | 1.39 mg kg⁻¹ |

| DDTC-LDH Production Cost | $4.02 kg⁻¹ |

| Comparative Cost (Nano Zero-Valent Iron) | $22.80 - $140.84 kg⁻¹ |

Data from a study on the immobilization of hexavalent chromium using DDTC-LDH. nih.govresearchgate.net

The application of remedial amendments can have significant effects on the soil's biological components. The use of DDTC-LDH has been shown to not only immobilize chromium but also positively influence the soil ecosystem.

The addition of DDTC-LDH significantly alters the structure and function of soil microbial communities. nih.gov Specifically, it enriches the population of microbial species that are either resistant to Cr(VI) or possess the ability to reduce it to Cr(III), thereby augmenting the chemical remediation process with biological activity. nih.gov

Plant Growth Promoting Mechanisms in Diethyldithiocarbamate-Treated Soils

The application of sodium diethyldithiocarbamate and its related compounds in agricultural soils can influence plant growth through various mechanisms, primarily centered on its impact on nitrogen cycling. A significant body of research has identified diethyldithiocarbamates as effective nitrification inhibitors. wikipedia.orgcdc.gov Nitrification is a microbial process that converts ammonium (NH₄⁺) to nitrate (B79036) (NO₃⁻). publish.csiro.aursc.org While plants can absorb both forms of nitrogen, nitrate is more susceptible to leaching from the soil, leading to potential nitrogen loss and environmental contamination. nih.gov

By inhibiting the activity of nitrifying bacteria, diethyldithiocarbamates slow down this conversion process. cdc.gov This action helps to retain nitrogen in the less mobile ammonium form for a longer period, enhancing its availability for plant uptake and improving nitrogen use efficiency. nih.gov The inhibition of nitrification by metal complexes of diethyldithiocarbamate has been demonstrated to vary depending on the metal ion and the concentration applied. For instance, studies have shown that zinc diethyldithiocarbamate can be a particularly effective nitrification inhibitor. wikipedia.org

The table below summarizes the percentage of nitrification inhibition by various metal diethyldithiocarbamates at a concentration of 100 µg/g of soil.

| Metal Diethyldithiocarbamate | Nitrification Inhibition (%) |

| Zinc (II) | 46.45 |

| Manganese (II) | >22.36 |

| Iron (III) | >22.36 |

| Chromium (III) | >22.36 |

| Vanadium (III) | >22.36 |

| Cobalt (II) | >22.36 |

| Nickel (II) | >22.36 |

| Copper (II) | 22.36 |

| Data sourced from a study on the inhibition of nitrification in soil by metal diethyldithiocarbamates. wikipedia.org |

Degradation Pathways and Environmental Fate of Diethyldithiocarbamate

The environmental persistence of diethyldithiocarbamate is relatively low due to its susceptibility to various degradation processes. The breakdown of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Sodium diethyldithiocarbamate can be degraded through chemical oxidation. Oxidizing agents such as sodium hypochlorite can be used to break down the compound in aqueous solutions. researchgate.netamanote.com This process is relevant in the context of treating wastewater from industrial processes where diethyldithiocarbamates are used. The oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. wikipedia.orgwikipedia.org The efficiency of degradation by sodium hypochlorite is dependent on the dosage of the oxidant. researchgate.net Other oxidants like ozone and chlorine can also react with diethyldithiocarbamates, leading to their degradation. nih.gov

The degradation of sodium diethyldithiocarbamate, particularly in acidic conditions or through metabolic pathways, results in the formation of two primary by-products: carbon disulfide (CS₂) and diethylamine (B46881) ((C₂H₅)₂NH). tpcj.orgmdpi.comnoaa.gov The decomposition of dithiocarbamates in aqueous solutions is accelerated by acids. noaa.gov This breakdown is a key aspect of its environmental fate and metabolism. The formation of these products has been confirmed in various studies examining the breakdown of dithiocarbamate-based compounds. tpcj.orgmdpi.com

Primary Degradation Products of Sodium Diethyldithiocarbamate

| Degradation Product | Chemical Formula |

|---|---|

| Carbon Disulfide | CS₂ |

| Diethylamine | (C₂H₅)₂NH |

The environmental impact of sodium diethyldithiocarbamate is closely linked to the fate of its degradation products, carbon disulfide and diethylamine.

Diethylamine ((C₂H₅)₂NH): Diethylamine is a secondary amine. Its environmental fate is influenced by its physical and chemical properties. As a potential precursor, the degradation of diethyldithiocarbamate can lead to the formation of N-nitrosodiethylamine (NDEA) in the presence of certain oxidants used in water disinfection, such as monochloramine and ozone. nih.gov The formation of nitrosamines is a concern due to their potential carcinogenicity. nih.gov The yield of NDEA from the oxidation of diethyldithiocarbamate is generally lower than that of N-nitrosodimethylamine (NDMA) from dimethyldithiocarbamate, which may be due to steric hindrance. nih.gov

Advanced Analytical Methodologies Utilizing Diethyldithiocarbamate

Spectrophotometric Determination Methods

Spectrophotometry, a technique based on the absorption of light by chemical substances, is widely enhanced by the use of diethyldithiocarbamate (B1195824). The formation of intensely colored metal-diethyldithiocarbamate complexes allows for the sensitive and selective quantification of metal ions.

Diethyldithiocarbamate is a versatile reagent for the spectrophotometric determination of various heavy metals. The underlying principle involves the reaction between the target metal ion and diethyldithiocarbamate to form a colored complex, which can be extracted into an organic solvent. The absorbance of the organic layer is then measured at the wavelength of maximum absorption (λmax) for the specific metal complex.

For instance, a method for the simultaneous determination of lead (Pb) and cadmium (Cd) utilizes freshly precipitated zinc-diethyldithiocarbamate (Zn-(DDTC)₂) as a reagent. uobaghdad.edu.iq This technique is based on the quantitative replacement of zinc ions in the solid Zn-(DDTC)₂ phase by lead and cadmium ions from an aqueous solution, driven by the higher stability of the lead and cadmium dithiocarbamate (B8719985) complexes. uobaghdad.edu.iq The resulting solid Pb-(DDTC)₂ and Cd-(DDTC)₂ complexes are then processed for analysis. This method demonstrates linearity over specific concentration ranges, as detailed in the table below. uobaghdad.edu.iq

Similarly, copper(II) can be selectively extracted using a solid-phase extraction method with lead diethyldithiocarbamate. The resulting copper(II) diethyldithiocarbamate (Cu(DDTC)₂) is dissolved in chloroform and determined spectrophotometrically at 435 nm. researchgate.net This method obeys Beer's law over a concentration range of 0.2–5 mg dm⁻³. researchgate.net

Table 1: Spectrophotometric Determination of Lead and Cadmium using Zinc-Diethyldithiocarbamate

| Parameter | Lead (Pb) | Cadmium (Cd) |

|---|---|---|

| Linear Range | 0.1 – 16 µg/mL | 0.1 – 14 µg/mL |

| Correlation Coefficient (R²) | 0.9985 | 0.9989 |

| Recovery Range | 90 – 96% | 90 – 96% |

This table summarizes the analytical parameters for the simultaneous spectrophotometric determination of lead and cadmium. uobaghdad.edu.iq

Solid Phase Extraction (SPE) is a powerful technique used to isolate and pre-concentrate analytes from a large volume of sample, thereby increasing the sensitivity and selectivity of the subsequent analytical method. Diethyldithiocarbamate is frequently employed in SPE for the pre-concentration of trace metals. core.ac.uk The process typically involves passing an aqueous sample, where metal ions have been complexed with diethyldithiocarbamate, through a solid sorbent material (like C18). The metal-DDTC complexes are retained on the sorbent while the sample matrix is washed away. Subsequently, the retained complexes are eluted with a small volume of a suitable solvent, achieving a significant concentration factor. researchgate.net

This approach has been successfully applied to determine copper, iron, and lead in various samples. researchgate.net By processing a 150 mL sample and eluting into a final volume of 10 mL, a pre-concentration factor of 15-fold can be achieved. researchgate.net The recoveries for this method are typically high, demonstrating its efficiency. core.ac.ukresearchgate.net

Table 2: Recovery Rates for SPE of Metal-DDTC Complexes

| Metal Ion | Recovery Range |

|---|---|

| Copper (Cu) | 96.5 – 107% |

| Iron (Fe) | 102 – 116% |

| Lead (Pb) | 91.7 – 107% |

This table presents the recovery percentages for copper, iron, and lead using a solid-phase extraction method with diethyldithiocarbamate, achieving a 15-fold pre-concentration factor. researchgate.net

Chromatographic Separation Techniques

Chromatography provides a robust means of separating complex mixtures. The conversion of metal ions into their diethyldithiocarbamate chelates enhances their volatility and thermal stability, making them amenable to gas chromatography, or improves their retention and detection in liquid chromatography.

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) offers exceptional sensitivity and selectivity for the analysis of metal ions. In this technique, metal ions are complexed with diethyldithiocarbamate prior to chromatographic separation. The resulting neutral complexes are then ionized and detected by the mass spectrometer.

This methodology has been developed and validated for the quantification of urinary cobalt, particularly in the context of anti-doping analysis. nih.gov The method involves the formation of the cobalt-diethyldithiocarbamate complex, followed by LC-HRMS/MS analysis. To overcome matrix effects and non-specific binding of cobalt to endogenous molecules in urine, a microwave-assisted acid digestion of the sample is an essential preliminary step. nih.gov The use of palladium as an internal standard and rhodium as a complexation control ensures accuracy and precision. nih.gov The method has demonstrated linearity over a range from a negative control to 25 ng/mL, with a low limit of quantification. nih.gov

Table 3: LC-HRMS/MS Method Parameters for Cobalt Quantification

| Parameter | Value |

|---|---|

| Analyte | Cobalt(III) tris(diethyldithiocarbamate) |

| Linear Range | 0 - 25 ng/mL |

| Limit of Quantification (LOQ) | 2.5 ng/mL |

| Combined Standard Uncertainty | 11.4% |

This table details the key performance characteristics of a validated LC-HRMS/MS method for the determination of cobalt in urine after complexation with diethyldithiocarbamate. nih.gov

Gas chromatography (GC) is a powerful technique for separating volatile compounds. Metal ions can be made suitable for GC analysis by converting them into thermally stable and volatile chelates with ligands such as diethyldithiocarbamate. osti.gov The metal-DDTC complexes are typically extracted into an organic solvent before injection into the GC system.

Capillary GC has been successfully used for the separation of diethyldithiocarbamate chelates of copper(II), nickel(II), cobalt(III), manganese(II), and chromium(III). osti.govresearchgate.net Using a methylsilicone DB-1 column with temperature programming, symmetrical peaks with baseline separation can be achieved. osti.gov For detection, an electron capture detector (ECD) generally provides better sensitivity than a flame ionization detector (FID). osti.govresearchgate.net The method is applicable to the determination of metal ions in various matrices, including water and pharmaceutical preparations. osti.gov

Table 4: GC-ECD Performance for Metal-DDTC Chelates

| Parameter | Value |

|---|---|

| Metals Analyzed | Cu(II), Ni(II), Co(III), Mn(II), Cr(III) |

| Linear Calibration Range | 5 – 50 µg/mL |

| Detection Limits | 2.0 – 6.0 µg/mL |

| Corresponding Mass Detection Limit | 111 – 333 pg |

| Coefficient of Variation (CV) | < 4.0% |

This table outlines the performance metrics of a capillary gas chromatography method using an electron capture detector for the analysis of various metal diethyldithiocarbamate chelates. osti.gov

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the determination of trace metals. These techniques are based on measuring potential or current changes resulting from the interaction of an analyte with a specially designed electrode. Diethyldithiocarbamate can be incorporated into these sensors to enhance selectivity towards specific metal ions.

Ion-selective electrodes (ISEs) based on diethyldithiocarbamate have been developed for the potentiometric determination of metal ions. acs.org For example, a dithiocarbamate ion-selective electrode can be constructed using a heterogeneous solid membrane containing a silver-dithiocarbamate salt (e.g., AgTMDTC for tetramethylene-dithiocarbamate), silver sulfide (B99878), and graphite. nih.govresearchgate.net Such electrodes exhibit a rectilinear response to the dithiocarbamate anion activity over a wide concentration range (e.g., 1x10⁻⁶ to 5x10⁻³ mol/L). nih.gov Because of the strong chelating properties of dithiocarbamates, these electrodes are also sensitive to metal ions that form sparingly soluble complexes with the ligand, allowing for their determination through potentiometric titrations. nih.govresearchgate.net

Integration with Internet of Things (IoT) for Real-Time Monitoring and Sensing

The Internet of Things (IoT) has emerged as a transformative technology, enabling the connection of physical devices to the internet for data collection and exchange. In analytical chemistry, IoT facilitates the development of smart sensors and instruments that can perform real-time analysis and transmit data wirelessly to a central platform for immediate processing and visualization. mdpi.com The synergy between IoT and analytical methodologies utilizing diethyldithiocarbamate offers a powerful solution for continuous and autonomous monitoring of environmental and industrial processes.

The primary advantage of integrating IoT lies in its ability to provide immediate insights into the concentration of target analytes, such as heavy metals, without the need for manual sample collection and laboratory analysis. researchgate.net This is particularly crucial for applications requiring rapid detection of contaminants to prevent environmental damage or ensure the safety of industrial processes. IoT-based systems can be programmed to trigger alerts when predefined thresholds are exceeded, enabling prompt corrective actions. digi.com

Spectrophotometry is a cornerstone of analytical chemistry for the quantification of substances that absorb light. The reaction between diethyldithiocarbamate and various metal ions forms colored complexes, a principle widely used for their colorimetric determination. researchgate.netresearchgate.net IoT-enabled smart spectrometers build upon this principle by incorporating miniaturized optical components, microcontrollers, and wireless communication modules.

These smart spectrometers can be deployed in the field for in-situ measurements. The process typically involves an automated system where a water sample is mixed with a diethyldithiocarbamate solution. The resulting colored complex is then measured by the spectrometer. The absorbance data is processed by the embedded microcontroller, converted into concentration units, and transmitted via a wireless network (e.g., Wi-Fi, LoRaWAN) to a cloud-based platform. This allows for remote and continuous monitoring of metal ion concentrations in water bodies, industrial effluents, or drinking water supplies.

The development of portable and low-cost sensors is a key aspect of this integration. researchgate.net For instance, colorimetric sensors based on the aggregation of nanoparticles induced by the presence of a target analyte after complexation with diethyldithiocarbamate can be monitored using simple and portable spectrophotometric devices. researchgate.net These devices can be connected to a smartphone app, which acts as both the user interface and the gateway to the IoT platform.

Table 1: Features of IoT-Enabled Smart Spectrometers in Diethyldithiocarbamate Applications

| Feature | Description | Benefit in Diethyldithiocarbamate Analysis |

| Miniaturized Optics | Compact spectrophotometer components. | Enables portability and deployment in remote locations. |

| Embedded Microcontroller | On-board processing of spectral data. | Allows for real-time calculation of analyte concentration. |

| Wireless Connectivity | Integrated Wi-Fi, Bluetooth, or cellular modules. | Facilitates remote data transmission and instrument control. |

| Automated Fluidics | Microfluidic systems for sample and reagent handling. | Reduces manual intervention and ensures consistent results. |

| Cloud Integration | Data storage, analysis, and visualization on a central platform. | Provides easy access to historical and real-time data for trend analysis. |